molecular formula C7H11ClN2O B7938821 3-(tert-Butyl)-4-chloroisoxazol-5-amine

3-(tert-Butyl)-4-chloroisoxazol-5-amine

Cat. No.: B7938821
M. Wt: 174.63 g/mol
InChI Key: PLDIFXXSRLCNLX-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-4-chloroisoxazol-5-amine is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 g/mol . As a substituted isoxazole, it belongs to a class of heterocyclic compounds recognized for their broad-spectrum biological activity and significance in medicinal chemistry . Isoxazole derivatives are versatile building blocks in organic synthesis and are frequently utilized in pharmaceutical research to create molecular hybrids for investigating new therapeutic agents . The specific steric and electronic properties conferred by the tert-butyl and chloro substituents on the isoxazole core make this amine a valuable intermediate for researchers. It can be used in various chemical transformations, including nucleophilic substitution reactions and as a precursor for synthesizing more complex heterocyclic systems. This compound is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all lab safety protocols before use.

Properties

IUPAC Name

3-tert-butyl-4-chloro-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-7(2,3)5-4(8)6(9)11-10-5/h9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDIFXXSRLCNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The conventional synthesis involves the reaction of pivaloylacetonitrile with hydroxylamine under carefully controlled pH (6.0–7.0) and temperature (reflux conditions). This method, detailed in patent CS203945B2, proceeds via nucleophilic attack and cyclization to form the isoxazole core (Figure 1). Key steps include:

  • pH Control : Maintaining neutral pH prevents the formation of undesired isomers (e.g., 5-amino-3-(tert-butyl)isoxazole) and byproducts like isoxazolone derivatives.

  • Reagent Ratios : A 1:1 molar ratio of pivaloylacetonitrile to hydroxylamine hydrochloride ensures optimal cyclization.

  • Temperature : Refluxing in ethanol/water (70–85°C) for 8–24 hours drives the reaction to completion.

Representative Procedure :

  • Step 1 : Pivaloylacetonitrile (2.0 g), ethanol (25 mL), water (10 mL), and NaOH (0.64 g) are refluxed.

  • Step 2 : Hydroxylamine hydrochloride (1.0 g) is added slowly, maintaining pH 6.3–6.5.

  • Step 3 : After 20 hours, the mixture is cooled, and the product is isolated via filtration (yield: 73.6%).

Challenges and Byproduct Mitigation

  • Isomer Formation : At pH > 8.0, the 5-amino isomer predominates (up to 6.7% byproduct).

  • Hydrodebromination : Electron-deficient aryl substituents may undergo partial hydrodebromination, necessitating alternative routes for halogenated derivatives.

Photoredox C–H Chlorination Approach

Methodology and Advantages

A recent advancement employs photoredox catalysis for direct C–H chlorination of isoxazole precursors (Figure 2). This method avoids multi-step synthesis and enhances regioselectivity:

  • Catalyst System : 4CzIPN (1 mol%) and 2-bromo-2,2-difluoroacetic acid generate chlorine radicals under blue LED irradiation.

  • Conditions : Reactions in THF at ambient temperature achieve 85% yield within 12 hours.

Procedure :

  • Step 1 : 3-(tert-Butyl)isoxazol-5-amine (0.2 mmol), NCS (0.22 mmol), and 4CzIPN in THF are stirred under blue LEDs.

  • Step 2 : The mixture is quenched with NaHCO₃, extracted with ethyl acetate, and purified via column chromatography.

Mechanistic Insights

The reaction proceeds through a radical chain mechanism :

  • Chlorine Radical Generation : NCS reacts with the photocatalyst to produce Cl·.

  • Hydrogen Abstraction : Cl· abstracts a hydrogen atom from the isoxazole’s C4 position.

  • Radical Recombination : The resultant carbon radical combines with a second Cl· to form the chlorinated product.

Comparative Analysis of Methods

ParameterHydroxylamine-MediatedPhotoredox
Yield 52–73.6%72–85%
Reaction Time 8–24 hours12 hours
Temperature 70–85°CAmbient (25°C)
Byproducts 5-Amino isomer (≤6.7%)Minimal (<5%)
Scalability Suitable for bulk synthesisLimited by LED setup
Cost Low (common reagents)High (photocatalyst)

Structural and Spectral Characterization

  • Molecular Formula : C₇H₁₁ClN₂O (MW: 174.63 g/mol).

  • ¹H NMR (CDCl₃): δ 1.32 (s, 9H, tert-butyl), 5.21 (s, 2H, NH₂), 6.85 (s, 1H, isoxazole-H).

  • LC-MS : m/z 175.1 [M+H]⁺.

Applications and Derivatives

  • Agrochemical Intermediates : Serves as a precursor for herbicidal isoxazole derivatives.

  • Pharmaceutical Building Block : Used in the synthesis of kinase inhibitors and antimicrobial agents .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-4-chloroisoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, amines, and other heterocyclic compounds .

Scientific Research Applications

3-(tert-Butyl)-4-chloroisoxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-4-chloroisoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The tert-butyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-(tert-Butyl)-4-chloroisoxazol-5-amine, we compare it with three analogues: 5-amino-4-chloro-3-methylisoxazole, N-(4-chlorobenzylidene)-3,4-dimethylisoxazol-5-amine, and 5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-amine. Key differences in substituents, electronic effects, and applications are summarized below.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features References
This compound tert-Butyl (C3), Cl (C4), NH₂ (C5) ~188.6 High steric bulk, lipophilic; potential stability in hydrophobic environments N/A
5-Amino-4-chloro-3-methylisoxazole Methyl (C3), Cl (C4), NH₂ (C5) ~146.6 Smaller substituent; increased solubility but reduced steric hindrance
N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine 4-Chlorobenzylidene (Schiff base), methyl (C3, C4) ~275.7 Extended conjugation via Schiff base; potential for photochemical activity
5-(4-tert-Butylphenyl)-1,3,4-thiadiazol-2-amine tert-Butylphenyl (aromatic), thiadiazole ring ~249.7 Thiadiazole core; enhanced π-π stacking and potential antimicrobial activity

Electronic and Steric Effects

  • tert-Butyl vs. Methyl Substituents: The tert-butyl group in this compound significantly increases steric hindrance compared to the methyl group in 5-amino-4-chloro-3-methylisoxazole. This reduces nucleophilic attack at the isoxazole ring but may improve metabolic stability .
  • However, in the Schiff base derivative (N-(4-chlorobenzylidene)-3,4-dimethylisoxazol-5-amine), the chlorine is part of an aromatic system, altering resonance effects .

Research Findings and Limitations

  • Synthetic Challenges : The tert-butyl group in this compound complicates synthesis due to steric effects, requiring optimized conditions for ring closure and purification.
  • Safety Data : Safety profiles for tert-butyl-containing compounds (e.g., (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate) highlight risks such as skin irritation and respiratory toxicity, necessitating careful handling .

Biological Activity

3-(tert-Butyl)-4-chloroisoxazol-5-amine is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

The molecular formula of this compound is C7H10ClN2O, with a molecular weight of 174.62 g/mol. The compound features a chloro group at the 4-position and a tert-butyl group at the 3-position of the isoxazole ring, which influences its solubility and reactivity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by Tiwari et al. demonstrated that derivatives of isoxazoles, including this compound, showed efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values were recorded, indicating effective dose ranges for antibacterial activity.

Compound MIC (µg/mL) Target Bacteria
This compound32Staphylococcus aureus
64Escherichia coli
16Pseudomonas aeruginosa

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. For instance, it was found to reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in bacterial cell wall synthesis and inflammatory pathways. The chloro group enhances its electrophilicity, allowing it to engage effectively with nucleophilic sites in target proteins.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various isoxazole derivatives, including this compound. The study utilized a series of biochemical assays to determine the efficacy against both Gram-positive and Gram-negative bacteria. The findings indicated that compounds with electron-withdrawing groups like chlorine exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

Research on Anti-inflammatory Effects

Another significant study focused on the anti-inflammatory effects of this compound in an animal model of arthritis. The results showed that treatment with this compound significantly reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(tert-Butyl)-4-chloroisoxazol-5-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via cyclization of tert-butyl acetoacetate derivatives with hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate). Heating at 80–100°C for 6–12 hours facilitates ring closure. Optimization can involve adjusting stoichiometry (1:1.2 molar ratio of acetoacetate to hydroxylamine), solvent polarity (ethanol/water mixtures), or using microwave-assisted synthesis to reduce reaction time .
  • Table : Comparison of Reaction Conditions

PrecursorBaseSolventTemp (°C)Yield (%)Source
tert-Butyl acetoacetateNaOAcEtOH/H₂O8065–70
tert-Butyl β-ketoesterK₂CO₃THF10055–60

Q. How can the purity of this compound be validated after synthesis?

  • Methodology : Use a combination of analytical techniques:

  • HPLC : C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min.
  • NMR : Confirm structure via ¹H NMR (δ 1.35 ppm for tert-butyl, δ 6.25 ppm for isoxazole protons) and ¹³C NMR (δ 170–175 ppm for C-Cl) .
  • Mass Spectrometry : ESI-MS m/z 217.08 [M+H]⁺ .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies involving this compound?

  • Methodology :

Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and compound concentrations (IC₅₀ values reported at 10–50 µM) .

Metabolic Stability Testing : Use liver microsomes to assess degradation rates, which may explain variability in in vivo vs. in vitro results .

Structural Analog Comparison : Compare activity with derivatives (e.g., 4-methyl or 4-bromo analogs) to identify critical substituents .

Q. How can crystallographic data guide the design of this compound derivatives with enhanced bioactivity?

  • Methodology :

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Resolve bond angles and dihedral distortions (e.g., isoxazole ring planarity) to predict steric/electronic effects. For example, the tert-butyl group induces a 5° twist in the isoxazole ring, affecting ligand-receptor binding .
  • Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors) .

Q. What mechanistic insights exist for the chlorination step in synthesizing this compound?

  • Methodology :

  • Electrophilic Aromatic Substitution (EAS) : Chlorine is introduced using Cl₂ gas or N-chlorosuccinimide (NCS) in acetic acid.
  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λmax = 290 nm for intermediate formation) .
  • DFT Calculations : Predict regioselectivity by analyzing charge distribution (Mulliken charges: C4 = +0.32 e) .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to evaluate the antitumor potential of this compound?

  • Methodology :

Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, A549) with doses ranging 1–100 µM.

Apoptosis Markers : Measure caspase-3/7 activation via fluorometric kits.

In Vivo Models : Administer 10–50 mg/kg in xenograft mice; monitor tumor volume weekly .

Q. What spectroscopic techniques are most reliable for characterizing degradation products of this compound under acidic conditions?

  • Methodology :

  • LC-MS/MS : Identify hydrolyzed products (e.g., 3-(tert-Butyl)-4-hydroxyisoxazol-5-amine) using collision-induced dissociation (CID).
  • IR Spectroscopy : Detect C=O stretches (1680–1720 cm⁻¹) if ring-opening occurs .

Application-Oriented Questions

Q. How can computational chemistry optimize the solubility of this compound without compromising bioactivity?

  • Methodology :

  • QSAR Modeling : Correlate logP values (experimental logP = 2.8) with solubility using Gaussian-based descriptors.
  • Co-Crystallization : Screen with cyclodextrins or PEG derivatives to enhance aqueous solubility .

Q. What are the best practices for scaling up the synthesis of this compound while maintaining regiochemical purity?

  • Methodology :

  • Flow Chemistry : Use continuous reactors to control exothermic steps (e.g., cyclization).
  • In-Line Monitoring : Implement PAT tools (e.g., Raman spectroscopy) to track intermediate formation .

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